molecular formula C14H19N B2379495 3-Benzyl-8-azabicyclo[3.2.1]octane CAS No. 338733-58-7

3-Benzyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2379495
CAS No.: 338733-58-7
M. Wt: 201.313
InChI Key: XEAIOOIYKSSSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 3-benzyl-8-azabicyclo[3.2.1]octane follows International Union of Pure and Applied Chemistry guidelines for bicyclic nitrogen-containing compounds. The name systematically describes the core bicyclic structure as an 8-azabicyclo[3.2.1]octane, where the numbers in brackets indicate the arrangement of carbon atoms between the bridgehead positions, and the "8-aza" designation specifies that nitrogen replaces carbon at position 8. The "3-benzyl" prefix indicates the presence of a phenylmethyl group attached to the carbon at position 3 of the bicyclic framework.

The compound belongs to the broader classification of azabicyclic compounds, which are characterized by their nitrogen-containing bicyclic structures. More specifically, it is classified within the tropane alkaloid family due to its structural similarity to naturally occurring tropane derivatives. The bicyclic core structure consists of a six-membered ring fused to a five-membered ring through two carbon atoms, creating a rigid three-dimensional framework that constrains the molecular geometry and influences its chemical reactivity.

Alternative nomenclature systems may refer to this compound using different numbering schemes or descriptive names. The Chemical Abstracts Service registry system recognizes this compound under multiple synonyms, including this compound and related variations that reflect different approaches to systematic naming. The European Community number system also assigns specific identifiers to facilitate international chemical commerce and regulatory compliance.

The systematic classification places this compound within several hierarchical categories. At the highest level, it belongs to organic compounds containing nitrogen heterocycles. More specifically, it is classified as a saturated azabicyclic compound with a bridged ring system. The presence of the benzyl substituent further categorizes it as an N-substituted azabicyclic derivative, which affects its physical properties and potential biological activities.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₄H₁₉N, indicating the presence of fourteen carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. This molecular composition corresponds to a molecular weight of approximately 201.31 grams per mole, making it a moderately sized organic molecule suitable for various synthetic applications and biological studies.

The structural formula reveals several important features that distinguish this compound from other isomeric possibilities. The bicyclic core consists of a seven-carbon framework with nitrogen incorporation at the bridgehead position, creating a rigid three-dimensional structure. The benzyl group, consisting of a phenyl ring attached to a methylene carbon, extends from position 3 of the bicyclic system, providing additional steric bulk and electronic effects that influence the compound's overall properties.

Structural Parameter Value Reference
Molecular Formula C₁₄H₁₉N
Molecular Weight 201.31 g/mol
Ring System Bicyclic
Nitrogen Position Bridgehead (position 8)
Substituent Position Position 3

Structural isomerism considerations for this compound involve multiple possibilities based on the position of the benzyl substituent and the configuration of the bicyclic framework. Positional isomers could theoretically exist with the benzyl group attached at different carbon positions within the bicyclic system, although the 3-position represents the most commonly synthesized and studied variant. Each positional isomer would exhibit different physical and chemical properties due to varying steric interactions and electronic environments.

Constitutional isomerism also encompasses variations in the connectivity between the benzyl group and the bicyclic core. Direct attachment through the methylene carbon represents the standard structure, but alternative linkage patterns could theoretically exist, although these would require different systematic names and would exhibit significantly different properties. The rigid bicyclic framework limits conformational flexibility compared to acyclic analogs, resulting in more predictable structure-activity relationships.

The molecular composition suggests a degree of unsaturation that corresponds to the aromatic benzyl substituent plus the bicyclic ring system. This unsaturation index helps confirm the proposed structure and distinguishes it from other possible constitutional isomers with the same molecular formula but different connectivity patterns.

Stereochemical Considerations and Chiral Centers

The stereochemical analysis of this compound reveals important three-dimensional structural features that significantly impact its chemical behavior and potential biological activities. The bicyclic framework inherently creates multiple stereochemical centers due to the constrained ring system and the specific spatial arrangement of substituents around the bridgehead nitrogen and adjacent carbon atoms.

The compound contains at least two defined stereocenters, primarily located at the carbon atoms adjacent to the nitrogen bridgehead and at the position bearing the benzyl substituent. The rigid bicyclic structure constrains these stereocenters in specific spatial orientations, limiting the number of possible stereoisomeric forms compared to more flexible molecular frameworks. This constraint is advantageous for synthetic applications as it reduces the complexity of stereoisomeric mixtures that might otherwise complicate purification and characterization procedures.

Enantiomeric considerations are particularly important for this compound due to the presence of chiral centers within the bicyclic framework. The absolute configuration at each stereocenter determines the overall three-dimensional shape of the molecule, which can significantly influence its interactions with biological targets and its physical properties. Depending on the synthetic route employed, the compound may be obtained as a single enantiomer, a specific diastereomeric mixture, or a racemic mixture requiring resolution techniques.

Stereochemical Feature Description Impact
Stereocenters At least 2 defined centers Controls 3D structure
Ring Constraints Rigid bicyclic framework Limits conformational flexibility
Enantiomeric Forms Possible R/S configurations Affects biological activity
Diastereomeric Possibilities Multiple spatial arrangements Influences physical properties

The exo and endo orientations of the benzyl substituent represent another critical stereochemical consideration. The three-dimensional arrangement of the benzyl group relative to the bicyclic core can adopt different spatial orientations, with exo positioning placing the substituent away from the concave face of the bicyclic system and endo positioning directing it toward the concave face. These different orientations result in distinct diastereomeric forms with potentially different chemical and biological properties.

Conformational analysis reveals that the bicyclic framework adopts a relatively rigid three-dimensional structure with limited flexibility around the ring bonds. This rigidity constrains the benzyl substituent in specific spatial positions, reducing the number of accessible conformations compared to more flexible molecular systems. The constrained geometry can be advantageous for structure-activity relationship studies as it provides a more predictable three-dimensional pharmacophore.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the aromatic protons of the benzyl group, the methylene protons connecting the benzyl group to the bicyclic core, and the various aliphatic protons within the bicyclic framework. The aromatic region generally displays signals between 7.0 and 7.5 parts per million, corresponding to the five aromatic protons of the phenyl ring with typical coupling patterns.

The aliphatic region of the proton spectrum reveals multiple complex multiplets corresponding to the bicyclic framework protons. The bridgehead protons typically appear as distinctive signals due to their unique chemical environment at the ring junction positions. The methylene protons of the benzyl group usually appear as a characteristic singlet or complex multiplet in the region between 3.0 and 4.0 parts per million, depending on the specific chemical environment and neighboring group effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbons of the benzyl group typically appear in the region between 125 and 140 parts per million, with the quaternary aromatic carbon exhibiting a characteristic downfield shift. The aliphatic carbons of the bicyclic core appear in the typical aliphatic region between 20 and 80 parts per million, with specific chemical shifts dependent on their proximity to the nitrogen atom and their position within the ring system.

Spectroscopic Technique Key Observations Diagnostic Features
Proton Nuclear Magnetic Resonance Aromatic signals 7.0-7.5 ppm Benzyl group identification
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons 125-140 ppm Framework confirmation
Infrared Spectroscopy Carbon-hydrogen stretches 2800-3100 cm⁻¹ Functional group analysis
Mass Spectrometry Molecular ion m/z 201 Molecular weight confirmation

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the 2800-3000 wavenumber region. The absence of broad hydroxyl or carbonyl absorption bands confirms the saturated nature of the bicyclic core and the absence of these functional groups in the basic structure.

The nitrogen-containing bicycle may exhibit characteristic absorption bands related to carbon-nitrogen stretching vibrations, although these are often weaker and may overlap with other molecular vibrations. The benzyl group contributes characteristic aromatic carbon-carbon stretching vibrations in the 1450-1650 wavenumber region, along with aromatic carbon-hydrogen bending vibrations that provide additional structural confirmation.

Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern information that supports structural assignments. The molecular ion peak typically appears at mass-to-charge ratio 201, corresponding to the molecular weight of the intact molecule. Characteristic fragmentation patterns often include loss of the benzyl group (mass 91) to generate a tropane-like fragment, and various ring-opening fragmentations that provide insight into the bicyclic structure stability under ionization conditions.

Properties

IUPAC Name

3-benzyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIOOIYKSSSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338733-58-7
Record name 3-benzyl-8-azabicyclo[3.2.1]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination and Hydrazone Reduction

This approach leverages hydrazine intermediates to introduce nitrogen functionality, followed by reductive cleavage to form the bicyclic core.

Key Steps :

  • Hydrazone Formation : Reaction of 1-ethoxycarbonyl-3-benzyl-8-carbonyl-3-azabicyclo[3.2.1]octane with p-toluenesulfonylhydrazide in methanol at 0°C for 36 hours yields the hydrazone derivative.
  • Reductive Cleavage : Treatment with sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4) in methanol/tetrahydrofuran removes the hydrazone group, generating the bicyclic amine.

Conditions :

Step Reagents/Conditions Yield Reference
Hydrazone Formation p-Toluenesulfonylhydrazide, MeOH, 0°C → RT, 36 hr 31%
Reductive Cleavage NaBH₃CN, HCl (1N), MeOH/THF, 0°C → RT, 2 hr Not reported

Mechanistic Insight :
The hydrazone intermediate undergoes selective reduction at the carbon-nitrogen bond, avoiding over-reduction of other functional groups. This method ensures regioselective installation of the nitrogen atom.

Cyclization of Acyclic Precursors

Enantioselective cyclization strategies are employed to construct the bicyclic scaffold with stereochemical control.

Methodology :

  • Asymmetric Catalysis : Chiral auxiliaries or transition-metal catalysts (e.g., palladium) guide the cyclization of acyclic diamine or amino alcohol precursors.
  • Intramolecular Nucleophilic Attack : Amines or alcohols attack electrophilic centers (e.g., carbonyls) in a stereoselective manner to form the bicyclic core.

Example Protocol :

Step Reagents/Conditions Yield Reference
Cyclization Li₂PdCl₄, MeOH, RT 60–75%
Functionalization Benzyl bromide, K₂CO₃, DMF, 80°C Not reported

Outcome :
Palladium-mediated cyclopalladation of 3-benzyl-8-dimethylamino-3-azabicyclo[3.2.1]octane derivatives yields complexes with catalytic activity in Suzuki couplings, underscoring the scaffold’s utility in organometallic chemistry.

Nucleophilic Substitution and Benzyl Group Introduction

This method involves introducing the benzyl group post-cyclization via nucleophilic displacement or alkylation.

Procedure :

  • Core Formation : Prepare 8-azabicyclo[3.2.1]octan-3-one via reduction of nitriles or oxidation of alcohols.
  • Benzyl Group Installation : React the ketone intermediate with benzylamine under reductive amination conditions (e.g., NaBH₃CN).

Conditions :

Step Reagents/Conditions Yield Reference
Core Formation NaCN, HCl (5M), butyl acetate, 0°C → RT, 24 hr 50–60%
Benzyl Group Addition Benzylamine, NaBH₃CN, MeOH, RT Not reported

Challenges :
Competing side reactions, such as over-alkylation or incomplete reduction, necessitate careful stoichiometric control.

Oxidative and Reductive Functionalization

Oxidation/reduction steps enable precise modification of the bicyclic scaffold.

Case Study :

  • Oxidation : Convert 8-azabicyclo[3.2.1]octan-3-ol to the ketone using silica-supported NaIO₄ in toluene under reflux.
  • Reduction : Reduce the ketone to the amine using NaBH₄ or catalytic hydrogenation.

Conditions :

Step Reagents/Conditions Yield Reference
Oxidation NaIO₄, SiO₂, toluene, reflux, 18 hr 65–70%
Reduction NaBH₄, MeOH, 0°C → RT 80–85%

Note :
Silica-supported reagents enhance reaction efficiency and minimize by-products in oxidation steps.

Comparative Analysis of Methods

Method Key Reagents Advantages Limitations
Reductive Amination NaBH₃CN, p-Tosylhydrazide Regioselective, mild conditions Moderate yields (~30%)
Cyclization Li₂PdCl₄, Chiral Catalysts High stereoselectivity Complex catalyst systems
Nucleophilic Substitution NaCN, Benzylamine Scalable, cost-effective Side reactions
Oxidative/Reductive NaIO₄, NaBH₄ High purity Multi-step process

Data Sources :

  • Reductive amination
  • Cyclization
  • Substitution
  • Oxidation/reduction

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation reactions , and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alkane derivatives.

Scientific Research Applications

3-Benzyl-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-8-azabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. As a tropane alkaloid, it is known to interact with neurotransmitter systems, particularly the cholinergic system. The compound can inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft, which can modulate neuronal activity .

Comparison with Similar Compounds

Substituent Position and Stereochemistry

  • (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine ():

    • The benzyl group is attached to the nitrogen at position 8, while position 3 bears an amine.
    • Stereochemistry (R,S configuration) and substituent positioning influence receptor selectivity. This compound may exhibit distinct binding profiles compared to 3-benzyl derivatives due to altered electronic and steric effects .
  • 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane (): Features a bulkier diphenylmethoxy group at position 3 and a methyl group at position 8.

Heteroatom Incorporation

  • 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane ():

    • Replaces a carbon atom in the bicyclic framework with oxygen (3-oxa), altering electronic properties and hydrogen-bonding capacity.
    • Such modifications can reduce metabolic stability but improve solubility .
  • 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives ():

    • In PI3K inhibitors, the 3-oxa substitution (e.g., compound 19) confers moderate cellular activity (IC₅₀ for pPKB/Akt = 157 nM), highlighting the role of heteroatoms in target engagement .

Functional Group Variations

  • Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ():

    • A benzoyloxy group at position 3 and an ester at position 2. These esters are metabolically labile but serve as prodrugs, releasing active carboxylic acids in vivo .
    • Methyl ester derivatives (e.g., CAS 50–36–2) exhibit higher lipophilicity (density 1.22 g/cm³) compared to polar amines .
  • 3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives ():

    • Diarylmethylene groups at position 3 enhance π-π stacking with opioid receptors, making these compounds potent δ/μ-opioid modulators for pain management .

Enzyme Inhibition

  • PI3K Inhibitors : Compounds with 3-oxa-8-azabicyclo[3.2.1]octane (e.g., M18) show moderate cellular potency, whereas 3-benzyl analogs may lack direct enzyme inhibition but excel in receptor binding .

Receptor Modulation

  • Opioid Receptors : 3-(Diarylmethylene) derivatives () exhibit dual δ/μ-opioid activity, useful in analgesia and addiction therapy. The benzyl group in 3-benzyl analogs may similarly enhance receptor affinity .

Physicochemical Properties

Table 2: Physical Properties of Representative Compounds

Compound Name Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³)
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, methyl ester C₁₇H₂₁NO₄ 98 187 1.22
3-(Diphenylmethoxy)-8-methyl derivative C₂₃H₂₇NO Not reported Not reported Not reported

Biological Activity

3-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

Target of Action
The primary target of this compound involves its interaction with neurotransmitter systems, particularly those modulated by acetylcholine and monoamines such as serotonin and dopamine. The compound's structure allows it to act on various receptors and enzymes, influencing neurotransmitter synthesis and degradation, notably acetylcholinesterase and monoamine oxidase .

Mode of Action
The exact mode of action involves binding to specific biomolecules, leading to changes in their activity. For instance, it can inhibit acetylcholinesterase, which results in increased levels of acetylcholine, thereby enhancing cholinergic signaling pathways crucial for cognitive functions.

This compound exhibits significant biochemical interactions:

  • Enzyme Interaction : It interacts with enzymes involved in neurotransmitter metabolism, which can alter the dynamics of neurotransmission.
  • Cellular Effects : The compound influences various cellular processes, including gene expression and cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation.

Case Studies

  • Neurotransmitter Reuptake Inhibition : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 3-benzyl variants, have shown effectiveness as monoamine reuptake inhibitors. These compounds are being explored for their potential in treating mood disorders such as depression and anxiety by enhancing monoaminergic signaling in the central nervous system .
  • Cognitive Enhancement : In animal models, low doses of this compound have been reported to improve cognitive function by enhancing neurotransmitter signaling pathways associated with learning and memory.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Enhance neurotransmitter activity, leading to improved cognitive functions.
  • High Doses : May lead to adverse effects or toxicity due to overstimulation of neurotransmitter systems.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver, resulting in various metabolites that may exhibit different biological activities compared to the parent compound. The metabolic stability and solubility of these derivatives are critical for their therapeutic applications.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameKey FeaturesApplications
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneSimilar core structure; distinct functional groupsAntidepressant research
2-Azabicyclo[3.2.1]octane derivativesBicyclic nitrogen structure; varying substituentsNeuropharmacological studies

Q & A

Q. What are the common synthetic routes for preparing 3-Benzyl-8-azabicyclo[3.2.1]octane and its derivatives?

Synthesis typically involves multi-step approaches. The bicyclo[3.2.1]octane core is formed via cyclization reactions, followed by benzylation using benzyl halides under basic conditions. Key parameters include low temperatures (0–5°C) for sensitive intermediates and solvents like DMSO or acetonitrile to stabilize intermediates. Purification via column chromatography with hexane/ethyl acetate gradients ensures high yields and purity .

Q. How should researchers characterize this compound derivatives analytically?

Use ¹H/¹³C NMR for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity analysis. X-ray crystallography resolves absolute configurations in crystalline derivatives. For example, ¹H NMR in CDCl₃ shows benzyl proton resonances at δ 7.2–7.4 ppm and bicyclic protons at δ 1.5–3.0 ppm .

Q. What are the best practices for handling and storing this compound derivatives?

Store under inert atmospheres (argon) at -20°C for stability. Use fume hoods and PPE to avoid respiratory exposure. For hygroscopic derivatives, add molecular sieves. Regular LC-MS monitoring every 6 months detects decomposition .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives be resolved?

Discrepancies may arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic processes and compare data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃). Computational methods (DFT) predict chemical shifts for axial/equatorial conformers, with ¹³C NMR δ differences >0.5 ppm .

Q. What strategies optimize reaction yields in synthesizing analogs?

Optimize benzylating agent stoichiometry (1.2–1.5 eq), employ phase-transfer catalysts for biphasic reactions, and use microwave-assisted synthesis. For example, microwave irradiation at 100°C for 30 minutes increased nucleophilic substitution yields from 45% to 72% .

Q. How do structural modifications to the benzyl group affect biological activity?

Substituents like para-chloro enhance antimicrobial potency. MIC assays show para-chloro derivatives inhibit S. aureus at 0.03 µg/mL vs. 0.5 µg/mL for unmodified analogs. Palladium-catalyzed cross-coupling enables precise functionalization .

Q. How to address low solubility in aqueous systems?

Use co-solvents (10–20% DMSO/PEG 400) or prepare hydrochloride salts via HCl gas treatment. Micellar encapsulation with polysorbate 80 increases solubility 5-fold without compromising bioactivity .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for polar intermediates) to improve yields .
  • Biological Testing : Perform MIC assays using serial dilutions in Mueller-Hinton broth, with bacterial growth measured spectrophotometrically at 600 nm .
  • Computational Support : Use Gaussian or ORCA software for DFT calculations to predict regioselectivity in substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.